molecular formula C4H5ClO2 B6592884 (E)-4-chlorobut-2-enoic acid CAS No. 26340-58-9

(E)-4-chlorobut-2-enoic acid

Cat. No.: B6592884
CAS No.: 26340-58-9
M. Wt: 120.53 g/mol
InChI Key: TVOMCUWVZVBDBG-OWOJBTEDSA-N
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Description

(E)-4-chlorobut-2-enoic acid is an organic compound with the molecular formula C4H5ClO2 It is characterized by the presence of a chlorine atom attached to the fourth carbon of a butenoic acid chain, with a double bond between the second and third carbons in the E (trans) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-chlorobut-2-enoic acid can be synthesized through several methods. One common approach involves the chlorination of butenoic acid derivatives. For instance, the reaction of crotonic acid with thionyl chloride (SOCl2) can yield this compound under controlled conditions. Another method involves the use of phosphorus trichloride (PCl3) as a chlorinating agent.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chlorobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are often used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as 4-hydroxybut-2-enoic acid, 4-aminobut-2-enoic acid, and fully saturated butanoic acid derivatives.

Scientific Research Applications

(E)-4-chlorobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which (E)-4-chlorobut-2-enoic acid exerts its effects depends on the specific context of its use. In chemical reactions, the presence of the chlorine atom and the double bond influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific application, whether it be in catalysis, synthesis, or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: Similar structure but lacks the chlorine atom.

    4-chlorobut-2-enoic acid: Similar but may differ in the configuration of the double bond (Z form).

    Butenoic acid derivatives: Various derivatives with different substituents on the butenoic acid chain.

Uniqueness

(E)-4-chlorobut-2-enoic acid is unique due to the combination of the E configuration of the double bond and the presence of the chlorine atom. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

(E)-4-chlorobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMCUWVZVBDBG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16197-90-3
Record name 4-Chlorocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016197903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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